rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic amine-ketone derivative with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its structure features a seven-membered bicyclic system with nitrogen atoms at positions 3 and 9, a methyl group at position 3, and a ketone at position 3. The compound is commonly used as a building block in medicinal chemistry, particularly for synthesizing chiral intermediates in drug development . Its hydrochloride and dihydrochloride salts (e.g., CAS 2307753-89-3) are also commercially available, with molecular weights of 213.1 g/mol (C₈H₁₈Cl₂N₂) and distinct solubility profiles .
Properties
IUPAC Name |
(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7-3-2-6(9-7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKLAFGBZQMLX-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(N2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@@H](N2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330170-43-8 | |
| Record name | rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4)
- Molecular Formula : C₈H₁₄N₂O (same as target compound).
- Key Difference : Lacks the methyl group at position 3.
- Reported in Hofmann elimination studies to form alkenes under basic conditions .
- Applications : Used in mechanistic studies but less prevalent in drug synthesis due to lower stability .
3-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1487346-91-7)
- Molecular Formula : C₈H₁₆N₂.
- Key Difference : Absence of the ketone group at position 4.
- Properties : Higher basicity due to the free amine group. Liquid form (95% purity) with a molecular weight of 140 g/mol .
- Applications: Intermediate for alkylation or acylation reactions; non-ketone structure limits participation in ketone-specific reactions .
Substituent-Modified Analogues
3-Ethyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (ChemTik CTK6E9671)
- Molecular Formula : C₁₀H₁₈N₂O.
- Key Difference : Ethyl group at position 3 instead of methyl.
- Properties : Increased lipophilicity (logP ~1.2 vs. 0.43 for the target compound) due to the ethyl chain, enhancing membrane permeability .
- Applications : Explored in CNS drug candidates for improved bioavailability .
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (CAS 102547-84-2)
- Molecular Formula : C₈H₁₈Cl₂N₂.
- Key Difference : Stereoisomerism (1S,6R configuration) and dihydrochloride salt form.
- Properties : Similar molecular weight (213.1 g/mol) to the target compound’s dihydrochloride but distinct optical activity. Higher aqueous solubility due to salt form .
- Applications : Preclinical studies for receptor-targeted therapies; stereochemistry impacts binding affinity .
Pharmacologically Active Derivatives
Compound #19 from HTS Study (Adult Polyglucosan Body Disease)
- Structure: (1S,6R)-9-[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
- Key Difference : Isoxazole-carboxyl substituent at position 7.
- Properties : Enhanced bioactivity (IC₅₀ = 114.2 μM) compared to unsubstituted analogues due to improved target engagement .
- Applications : Lead candidate in neurodegenerative disease drug discovery .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | LogP | Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₄N₂O | 154.21 | 3-methyl, 4-ketone | 0.43 | Chiral intermediate, drug synthesis |
| 9-Methyl-3,9-diazabicyclo[...]nonan-4-one | C₈H₁₄N₂O | 154.21 | No 3-methyl group | 0.35 | Mechanistic studies |
| 3-Methyl-3,9-diazabicyclo[...]nonane | C₈H₁₆N₂ | 140.00 | No ketone, free amine | 0.10 | Alkylation/acylation precursor |
| 3-Ethyl-9-methyl-3,9-diazabicyclo[...]nonan-4-one | C₁₀H₁₈N₂O | 182.26 | 3-ethyl group | 1.20 | CNS drug candidates |
| Compound #19 (HTS Study) | C₁₅H₂₁N₃O₄ | 307.35 | Isoxazole-carboxyl substituent | 2.50 | Neurodegenerative disease therapy |
Key Research Findings
- Stereochemical Impact : The rac-(1R,6S) configuration of the target compound allows for diastereomeric salt formation, enabling optical resolution for enantiopure drug synthesis .
- Safety Profile : Hydrochloride salts (e.g., CAS 1820581-06-3) require stringent handling due to skin/eye irritation risks, similar to other diazabicyclo derivatives .
- Synthetic Utility : The ketone group facilitates nucleophilic additions, while the methyl group at position 3 stabilizes the bicyclic core during ring-opening reactions .
Biological Activity
Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the compound's synthesis, biological mechanisms, and empirical research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a diazabicyclo framework. Below are its key properties:
| Property | Value |
|---|---|
| CAS Number | 1487346-05-3 |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.2 g/mol |
| Purity | 91% |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization under acidic or basic conditions using solvents such as dichloromethane or ethanol.
- Catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with orexin receptors. Orexins are neuropeptides that regulate arousal and sleep; thus, antagonists of these receptors can promote sleep and have therapeutic potential in treating insomnia . The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological pathways.
Empirical Research Findings
Research has demonstrated that this compound exhibits significant biological effects:
- Orexin Receptor Antagonism : Studies indicate that diazabicyclo compounds can act as dual orexin receptor antagonists, promoting sleep in animal models .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to confirm these effects.
Case Studies
- Sleep Promotion in Rats : A study conducted in 2010 demonstrated that constrained diazepanes with a 3,9-diazabicyclo core showed good oral bioavailability and significant sleep-promoting activity in rat EEG models .
- Antiviral Properties : Another study explored the compound's potential antiviral effects against specific pathogens, indicating a need for further investigation into its efficacy and mechanisms.
Comparison with Similar Compounds
This compound can be compared with its stereoisomer rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one and other bicyclic structures such as bicyclo[3.3.1]nonane derivatives. The differences in stereochemistry significantly influence their biological activity and reactivity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
